molecular formula C13H20ClN5 B12220893 5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12220893
M. Wt: 281.78 g/mol
InChI Key: FHEVZOIOANJWQH-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and dimethylpyrazolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific applications and effects.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of cyclopropyl and dimethylpyrazolyl groups makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C13H20ClN5

Molecular Weight

281.78 g/mol

IUPAC Name

5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H19N5.ClH/c1-9-11(8-15-17(9)2)7-14-13-6-12(10-4-5-10)16-18(13)3;/h6,8,10,14H,4-5,7H2,1-3H3;1H

InChI Key

FHEVZOIOANJWQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CC(=NN2C)C3CC3.Cl

Origin of Product

United States

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